Ferric Ammonium Citrate

説明

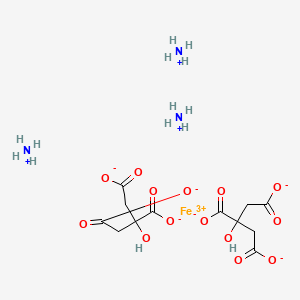

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS番号 |

1185-57-5 |

分子式 |

C6H11FeNO7+3 |

分子量 |

265.00 g/mol |

IUPAC名 |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+) |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3; |

InChIキー |

FRHBOQMZUOWXQL-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+3] |

外観 |

Solid powder |

密度 |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

他のCAS番号 |

2338-05-8 3522-50-7 28633-45-6 1185-57-5 23383-11-1 |

物理的記述 |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

ピクトグラム |

Irritant |

純度 |

Reagent grade (or refer to the Certificate of Analysis) |

関連するCAS |

7050-19-3 (unspecified ammonium-iron salt) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |

製品の起源 |

United States |

Synthesis and Preparation Methodologies of Ferric Ammonium Citrate

pH-Dependent Speciation Equilibria

The pH of the solution plays a pivotal role in determining the predominant ferric citrate (B86180) species. researchgate.net Generally, lower pH values tend to favor the formation of oligomeric and polynuclear species. researchgate.net As the pH increases, there is a shift in the equilibrium towards the formation of mononuclear iron complexes. researchgate.net For instance, at a pH between 5 and 6, a complex with a 1:1 iron to citrate ratio and a dinuclear complex are the major species, while at a pH of 7 to 8, the dinuclear complex becomes the sole dominant species. regulations.gov

Effect of Iron-to-Citrate Molar Ratios on Complex Formation

The molar ratio of iron to citrate is another key determinant of the resulting complex. When citrate is in excess (e.g., iron-to-citrate ratios of 1:10 to 1:100), the formation of the mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, is favored. nih.govresearchgate.net

Conversely, as the iron-to-citrate molar ratio increases, there is a corresponding increase in the prevalence of polynuclear species. nih.gov At a 1:1 iron-to-citrate molar ratio, polynuclear complexes, most likely with a trinuclear structure, become the predominant species in the solution. researchgate.netnih.gov This shift indicates that with a higher relative concentration of iron, the citrate ligands are more likely to bridge multiple iron centers, leading to the formation of larger complexes. nih.gov

Table of Speciation Dependence on Solution Parameters

| Condition | Predominant Ferric Citrate Species |

|---|---|

| Low pH | Oligomeric/Polynuclear Complexes |

| High pH | Mononuclear Complexes |

| Excess Citrate (e.g., 1:10 Fe:Citrate) | Mononuclear Dicitrate Complex [Fe(Cit)₂]⁵⁻ |

| High Iron Ratio (e.g., 1:1 Fe:Citrate) | Polynuclear (likely Trinuclear) Complexes |

Chemical Structure, Coordination Chemistry, and Speciation Dynamics

Influence of Solution Parameters on Ferric Ammonium (B1175870) Citrate (B86180) Speciation

Ligand Exchange and Chelation Dynamics with Competing Ions

The citrate ligands in the ferric ammonium citrate complex can be replaced by other chelating agents in a process known as ligand exchange. The kinetics and mechanisms of these reactions are crucial for understanding its interactions in various chemical and biological systems.

The dynamics of chelation are also evident in the presence of competing ions and surfaces. In environmental systems, for example, the mobilization of other elements can be affected by these complexes. Research on uranium mobilization showed that Fe(III)-citrate complexes could enhance the process through displacement reactions, where the complex interacts with a surface, leading to the release of one species and the immobilization of another. acs.org Similarly, other chelating molecules, such as certain hydroxamic acids, can induce colorimetric changes upon chelating iron from this compound, confirming the displacement of the citrate ligand. researchgate.net

Spectroscopic and Diffractometric Characterization of Complexes

A variety of advanced analytical techniques are employed to elucidate the complex structure, iron oxidation state, and coordination environment of this compound.

X-ray Diffraction Studies on Crystalline Forms

X-ray Diffraction (XRD) is a primary technique for distinguishing between amorphous and crystalline materials. Early studies utilized the powder method to confirm the crystalline structure of the brown form of this compound, which produced a pattern of numerous sharp diffraction lines. In contrast, the amorphous version of the compound showed no such lines. google.com While much of the commercial material is amorphous or microcrystalline, specific crystalline forms have been synthesized and characterized. One such example is the mononuclear complex, (NH₄)₅[Fe(C₆H₄O⁷)₂]·2H₂O, whose precise atomic arrangement has been determined through single-crystal X-ray diffraction. wikipedia.orgacs.org

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing detailed information on oxidation state, spin state, and site symmetry. Studies on commercial this compound have revealed that the major component is a trinuclear ferric citrate complex. bioiron.org

The Mössbauer spectrum of this complex is characterized by parameters typical for high-spin trivalent iron (Fe³⁺). bioiron.org Analysis often requires fitting the spectrum with multiple components, indicating the presence of more than one distinct iron environment within the complex. For instance, a trinuclear complex was best fitted by introducing two doublets with a 2:1 intensity ratio, suggesting two different coordination environments for the iron atoms. bioiron.org

Table 1: Representative Mössbauer Hyperfine Parameters for Ferric Citrate Complexes

| Complex Type | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Inferred Iron State | Source(s) |

|---|---|---|---|---|

| Trinuclear Complex (Site 1) | 0.397 | 0.633 | High-spin Fe³⁺ | bioiron.org |

| Trinuclear Complex (Site 2) | 0.594 | 0.618 | High-spin Fe³⁺ | bioiron.org |

| Polynuclear Species | 0.48 | 0.63 | High-spin Fe³⁺ |

Isomer shifts are reported relative to α-Fe at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron(III) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is used to study materials with unpaired electrons, such as the high-spin Fe(III) ion (a d⁵ system). EPR studies of ferric citrate systems are instrumental in characterizing the iron spin state and the symmetry of its coordination environment. nih.gov

A characteristic feature in the EPR spectra of some ferric citrate species is a prominent signal at an effective g-value of approximately 4.3. This signal is typical for high-spin mononuclear Fe(III) compounds in a coordination environment that has significant rhombic distortion from perfect octahedral symmetry. EPR spectroscopy has also been used in conjunction with other methods to investigate the complex equilibria in aqueous solutions, which can contain a mixture of mononuclear, dinuclear, and trinuclear species depending on the pH and the iron-to-citrate molar ratio. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for analyzing ligand binding. In this compound, FTIR is used to confirm the coordination of the citrate ligand to the iron center. The binding is evidenced by shifts in the characteristic vibrational frequencies of the citrate molecule's functional groups, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups. The analysis of these spectral shifts helps to understand how the citrate molecule attaches to the iron ion, as the multidentate nature of citrate allows for various coordination modes. This technique has also been applied to track the fate and transformation of this compound in complex environmental samples, such as contaminated groundwater, helping to identify the resulting iron phases. researchgate.netnih.gov

X-ray Absorption Near Edge Structure (XANES) for Iron Speciation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful synchrotron-based technique used to determine the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of a specific element in a sample. For this compound, Fe K-edge XANES is employed to confirm the speciation of iron.

Studies have shown that when this compound is introduced into complex systems, the iron largely retains its trivalent state. researchgate.netnih.gov In analyses of groundwater colloids formed after the addition of this compound, XANES data indicated the presence of mostly octahedrally coordinated Fe(III). nih.gov The compound itself is often used as a standard reference material for organically complexed Fe(III) in the linear combination fitting (LCF) of XANES spectra from unknown environmental or biological samples. researchgate.netresearchgate.net The precise energy and shape of the pre-edge and edge features in the XANES spectrum provide a definitive fingerprint of the iron's electronic and geometric structure. jgeosci.org

Theoretical and Computational Chemistry in Complex Elucidation

Given the intricate nature of this compound, theoretical and computational chemistry methods are indispensable tools for elucidating its molecular structure, electronic properties, and behavior in solution. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex like this compound, DFT can be employed to predict its most stable three-dimensional geometry, bond lengths, bond angles, and electronic properties.

Researchers can perform geometry optimization calculations to find the lowest energy arrangement of the atoms. These calculations would likely focus on the trinuclear iron core bridged by citrate ligands, as suggested by experimental findings. researchgate.net DFT calculations can also provide information on the distribution of electron density, which is crucial for understanding the nature of the chemical bonds between the iron centers and the citrate ligands. Furthermore, the electronic structure calculations can help in interpreting spectroscopic data, such as that obtained from UV-Vis and Mössbauer spectroscopy.

To illustrate the type of data generated from DFT calculations, the following table presents hypothetical, yet plausible, results for key structural and electronic parameters of a model trinuclear ferric citrate core.

| Parameter | Calculated Value | Description |

|---|---|---|

| Fe-O (carboxylate) Bond Length | ~2.05 Å | The average distance between a ferric ion and an oxygen atom of a carboxylate group from the citrate ligand. |

| Fe-O (hydroxyl) Bond Length | ~1.98 Å | The average distance between a ferric ion and an oxygen atom of the hydroxyl group from the citrate ligand. |

| Fe-Fe Distance | ~3.12 Å | The distance between two adjacent ferric ions in the trinuclear core. researchgate.net |

| HOMO-LUMO Gap | ~2.5 eV | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating the electronic excitability of the complex. |

| Mulliken Charge on Fe | +1.85 | The calculated partial charge on the ferric ions, indicating a high degree of charge transfer from the ligands. |

To perform MD simulations, a force field is required, which is a set of parameters that describes the potential energy of the system. While a specific force field for this compound may not be readily available, parameters can be developed based on existing force fields for organic molecules and metal ions. rsc.org Studies on the nucleation of iron oxyhydroxides and the behavior of citrate in solution provide a methodological basis for such simulations. rsc.orgacs.org

MD simulations can track the trajectory of each atom over time, providing insights into:

Solvation Shell Structure: The arrangement of water molecules around the ferric citrate complex.

Ion Pairing: The interaction and proximity of ammonium ions with the negatively charged ferric citrate complex.

The following interactive table presents hypothetical data that could be obtained from an MD simulation of this compound in a box of water.

| Property | Simulated Value | Significance |

|---|---|---|

| Radius of Gyration (Rg) | ~5.2 Å | A measure of the compactness of the ferric citrate complex in solution. |

| Radial Distribution Function g(r) of Water Oxygen around Fe | First peak at ~2.1 Å | Indicates the distance of the first solvation shell of water molecules around the ferric ions. |

| Coordination Number of Water around Fe | ~1-2 | The average number of water molecules directly coordinated to each ferric ion, in addition to the citrate ligands. |

| Diffusion Coefficient of the Complex | ~0.3 x 10⁻⁵ cm²/s | Represents the mobility of the this compound complex in water. |

Quantum chemical studies, which encompass methods like DFT and other high-level ab initio calculations, are crucial for a detailed understanding of the interactions between the citrate ligands and the ferric ions. These studies can elucidate the nature of the coordinate bonds, including the degree of covalent versus ionic character.

The citrate ion is a multidentate ligand, capable of coordinating to the iron center through its carboxylate groups and its central hydroxyl group. researchgate.net Quantum chemical calculations can quantify the strength of these interactions and explain the stability of the resulting complex. For instance, the photoreduction of Fe(III) to Fe(II) in the presence of citrate, a key process in cyanotype photography, can be studied using time-dependent DFT (TD-DFT) to understand the electronic transitions involved. acs.org

Research has shown that the speciation of iron-citrate complexes is highly dependent on pH. acs.org Quantum chemical calculations can be used to model the different protonation states of the citrate ligand and their effect on the coordination with iron, helping to explain the existence of various species in solution.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Redox Chemistry and Electron Transfer Processes

The redox chemistry of ferric ammonium (B1175870) citrate (B86180) is central to its function in various chemical and biological systems. The compound's ability to participate in electron transfer reactions is primarily dictated by the iron center, which can readily cycle between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states.

Ferric-Ferrous Interconversion Mechanisms

The interconversion between the ferric (Fe³⁺) and ferrous (Fe²⁺) states of the iron in the ferric ammonium citrate complex is a fundamental aspect of its reactivity. In aqueous solutions and biological environments, iron is typically found in the more inert ferric form. nih.gov The conversion to the more redox-active ferrous form is a critical step for many of its applications and reactions. nih.gov

This transformation can be initiated through several mechanisms:

Chemical Reduction: In biological systems, such as within macrophages, this compound can be reduced to generate intracellular redox-active Fe²⁺. nih.gov This process is crucial as Fe²⁺ can participate in vital metabolic pathways. nih.gov

Photochemical Reduction: A prominent mechanism for the Fe³⁺ to Fe²⁺ conversion is photoreduction. When exposed to ultraviolet (UV) or visible light, the citrate ligand donates an electron to the ferric ion, reducing it to the ferrous state. patsnap.comacs.orgyoutube.com This principle is famously exploited in the cyanotype photographic process, where the photoreduction of this compound is the initial light-sensitive step. patsnap.comacs.org Studies on iron(III) citrate complexes show that this photoreduction occurs efficiently, with the specific products depending on the pH of the solution. nih.govresearchgate.net

Fenton and Haber-Weiss Reactions: Once ferrous iron is formed, it can participate in the Fenton reaction, reacting with hydrogen peroxide to produce highly reactive hydroxyl radicals. nih.govnih.gov This is part of a cycle where Fe²⁺ is oxidized back to Fe³⁺, demonstrating the reversibility of the interconversion.

The stability and structure of the ferric citrate complex play a significant role in these conversions. The citrate ligand not only solubilizes the ferric ion but also modulates its redox potential, making the interconversion more accessible than for uncomplexed iron ions.

Role as an Oxidizing Agent in Chemical Reactions

In the context of its redox chemistry, this compound primarily functions as an oxidizing agent. This is because the ferric (Fe³⁺) ion accepts an electron and is itself reduced to the ferrous (Fe²⁺) state. While some sources describe acidic salts like this compound as generally not being strong oxidizing or reducing agents, their participation in such reactions is possible. chemicalbook.comnoaa.gov

The oxidizing capability of this compound is most evident in reactions where the citrate ligand itself is oxidized. In photochemical reactions, the absorption of a photon facilitates the transfer of an electron from the citrate ligand to the Fe³⁺ center. copernicus.org This results in the reduction of iron and the oxidative degradation of the citrate molecule. This process is a key example of its role as an oxidizing agent. copernicus.org

Furthermore, in biological contexts, the conversion of Fe³⁺ to Fe²⁺ is coupled with the oxidation of other molecules, a necessary step for iron to be utilized in metabolic processes like the TCA cycle. nih.gov The ability of this compound to release iron ions in solution makes it a valuable component in both oxidation and reduction reactions, depending on the specific chemical environment. apcpure.com

Influence on Local Redox Potential in Chemical Systems

By introducing a readily interconvertible Fe³⁺/Fe²⁺ couple, this compound can significantly influence the local redox potential of a chemical or biological system. The standard redox potential of the Fe(III) citrate/Fe(II) citrate couple is dependent on factors such as pH, temperature, and the concentrations of the reactants. harvard.edu

In biological systems like macrophages, the introduction of this compound alters the cellular redox status. nih.govnih.gov It enhances the concentration of redox-active Fe²⁺ and can accelerate reactions like the Fenton reaction, which in turn increases oxygen consumption and the production of reactive oxygen species (ROS). nih.govnih.govproquest.com This shift in the redox environment can trigger various cellular responses. nih.gov

The presence of the citrate ligand is crucial, as it forms a stable complex with iron, affecting its redox potential compared to free iron ions. This modulation allows the Fe³⁺/Fe²⁺ couple to operate within a specific electrochemical window, enabling it to participate in and influence a variety of redox-driven processes.

Photochemical Transformations and Degradation Pathways

This compound is notably photosensitive, a property that drives significant chemical transformations. These reactions are initiated by the absorption of light, leading to the reduction of the iron center and the degradation of the citrate ligand.

Photo-reduction Mechanisms of Ferric Ions

The photo-reduction of the ferric ion in this compound is a well-documented process, forming the basis of blueprinting (cyanotype) technology. patsnap.comacs.org Upon irradiation with light, particularly in the UV spectrum, the ferric citrate complex undergoes a photoreduction reaction. patsnap.com

The fundamental mechanism involves the absorption of a photon by the complex, which excites an electron from the citrate ligand. This excited electron is then transferred to the ferric (Fe³⁺) ion, reducing it to a ferrous (Fe²⁺) ion. patsnap.comyoutube.comcopernicus.org The process can be summarized as:

Fe³⁺-citrate + hν (light) → Fe²⁺ + oxidized citrate products

Research on iron(III) citrate solutions has shown that this photoreduction leads to the formation of Fe(II) citrate. nih.govresearchgate.net The efficiency and products of this reaction are sensitive to the pH of the medium. For instance, under highly acidic conditions, the photoreduction can be complete, yielding Fe(II) citrate and hexaaqua iron(II) complexes. nih.govresearchgate.net In the presence of oxygen, a photocatalytic cycle can be established where the photochemically generated Fe²⁺ is reoxidized back to Fe³⁺ by reactive oxygen species, leading to the continual degradation of the organic ligand. copernicus.org

Ligand-to-Metal Charge Transfer (LMCT) Processes

The photochemical transformations observed in this compound are mechanistically described by Ligand-to-Metal Charge Transfer (LMCT) processes. nih.govsemanticscholar.org LMCT is a type of electronic transition where the absorption of a photon promotes an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. nih.gov

In this compound, the citrate anion acts as the electron-donating ligand and the ferric ion is the metal center. The key steps in the LMCT process are:

Photoexcitation: The ferric citrate complex absorbs light, causing an electron to be transferred from the citrate ligand to the Fe³⁺ center. copernicus.orgnih.gov This creates a short-lived, high-energy excited state.

Redox Reaction: This charge transfer effectively results in a rapid intramolecular redox reaction: the ligand is oxidized, and the metal center is reduced. nih.gov

Dissociation/Rearrangement: The resulting oxidized ligand radical can be unstable and undergo further reactions, such as decarboxylation, leading to the degradation of the citrate molecule. copernicus.orgnih.gov This is often described as visible light-induced homolysis (VLIH), where the metal-ligand bond breaks. nih.govsemanticscholar.org

This LMCT mechanism explains why iron(III) carboxylate complexes like ferric citrate are photoactive and can initiate radical chemistry, leading to the breakdown of organic matter upon exposure to light. copernicus.orgnih.gov

Formation of Reactive Oxygen Species (ROS) in Photochemical Reactions

The photochemistry of this compound, particularly the iron(III) citrate component, is a significant source of reactive oxygen species (ROS). When exposed to light, iron(III) carboxylate complexes undergo a ligand-to-metal charge transfer (LMCT), which leads to the reduction of iron(III) to iron(II) and the oxidation of the carboxylate ligand. copernicus.orgcopernicus.org This initial photochemical event sets off a cascade of reactions, especially in the presence of oxygen, that generates various ROS.

The process begins with the photo-induced reduction of Fe(III) to Fe(II). researchgate.net The subsequent radical chemistry, fueled by the presence of O₂, leads to further decarboxylation and the production of species such as the hydroxyl radical (·OH), hydroperoxyl radical (HO₂·), and hydrogen peroxide (H₂O₂). copernicus.orgacs.org These newly formed ROS can then re-oxidize iron(II) back to iron(III), thereby closing a photocatalytic cycle. copernicus.orgresearchgate.net This cycle results in the continuous production of ROS and the degradation of the citrate ligand. copernicus.org

The Fenton reaction is a key process in this system. Even in the absence of light, the presence of iron can lead to the production of highly reactive hydroxyl radicals from hydrogen peroxide. researchgate.net Photochemical processes can accelerate this by increasing the availability of redox-active Fe(II). nih.gov Studies have shown that this compound enhances the Fenton reaction in macrophages, leading to increased oxygen consumption and the accumulation of peroxidized lipids. nih.gov The generation of ROS is also influenced by environmental factors such as relative humidity (RH). Higher humidity can lead to faster photochemical cycling and mass loss from aerosol particles containing iron(III) citrate, as it reduces diffusion limitations within the particle. copernicus.org Conversely, under dry conditions, slow diffusion can lead to anoxic conditions within a particle or film, which limits the reoxidation of Fe(II) by O₂ but can stabilize other radical species. researchgate.netacs.orgresearchgate.net

The key ROS generated and the principal reactions are summarized below:

Hydroxyl Radical (·OH): Formed via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻) and other radical pathways. acs.orgnih.gov

Hydroperoxyl Radical (HO₂·) and Superoxide (B77818) (O₂⁻·): Generated from the reaction of intermediate organic radicals with molecular oxygen. acs.orgresearchgate.net

Hydrogen Peroxide (H₂O₂): A product of the radical cascade. acs.org

This ROS production is a critical aspect of the atmospheric aging of aerosols, where iron carboxylates play a role in the oxidative degradation of organic matter. copernicus.orgacs.org

Molecular-Level Characterization of Photolysis Products

The photolysis of this compound primarily involves the photoreduction of the iron center and the oxidative decarboxylation of the citrate ligand. copernicus.orgresearchgate.net Upon absorption of light, a ligand-to-metal charge transfer (LMCT) occurs, resulting in the formation of iron(II) and a citrate radical. copernicus.orgcopernicus.org

Spectroscopic studies, particularly Mössbauer spectroscopy, have been instrumental in characterizing the products formed under various conditions. nih.gov The primary and most direct product of the photolysis is the ferrous (Fe(II)) form of the citrate complex. researchgate.netnih.gov

The subsequent fate of these initial products is highly dependent on environmental conditions such as pH and the presence of oxidants like O₂. nih.gov

Under highly acidic conditions (e.g., pH 1.5): The photolysis can lead to the complete reduction of Fe(III). The products identified are Fe(II) citrate and Fe(II) hexaaqua complexes, often in equal concentrations. researchgate.netnih.gov

At moderately acidic to neutral pH (3.3 to 7.0): The main photolysis product is Fe(II) citrate. researchgate.netnih.gov This Fe(II) species can then be reoxidized back to Fe(III) by ROS and oxygen, leading to the formation of stable, polynuclear ferric compounds, effectively polymerizing the iron. researchgate.netnih.gov

A simplified reaction pathway can be described as:

Photoreduction: Fe(III)-citrate + hν → Fe(II) + Citrate Radical copernicus.org

Decarboxylation: Citrate Radical → Organic Radicals + CO₂ copernicus.org

Reoxidation: Fe(II) + O₂/ROS → Fe(III) researchgate.netacs.org

The table below summarizes the key photolysis products identified through various characterization techniques.

| Product | Description | Conditions for Formation | Citation |

|---|---|---|---|

| Iron(II) Citrate | The primary reduced iron species. | Forms across a wide pH range upon irradiation. | researchgate.netnih.gov |

| Iron(II) Hexaaqua Complex | A fully hydrated ferrous ion. | Observed under highly acidic conditions (pH 1.5). | researchgate.netnih.gov |

| Polynuclear Ferric Compounds | Polymerized iron-oxo-hydroxo species. | Formed from the reoxidation of Fe(II) at moderate to neutral pH. | nih.gov |

| Carbon Dioxide (CO₂) | Gaseous product from ligand degradation. | Result of oxidative decarboxylation of the citrate ligand. | copernicus.org |

| Oxygenated Volatile Organic Compounds (OVOCs) | Includes smaller organic molecules like acetone. | Formed from the subsequent reactions of organic radicals. | copernicus.orgcopernicus.org |

Catalytic Mechanisms and Reaction Kinetics

Heterogeneous Catalysis via Iron-Carbon Composites

This compound serves as an effective and economical single-source precursor for the synthesis of iron-carbon composite materials, which are highly active heterogeneous catalysts. nih.gov The synthesis process typically involves the high-temperature pyrolysis (carbonization) of this compound under a controlled atmosphere. nih.govresearchgate.net This method is advantageous because the precursor itself contains both the iron (the active metal) and the carbon source (the support). nih.gov

During pyrolysis, the ferric citrate decomposes, leading to the formation of various iron species, such as iron oxides (e.g., Fe₃O₄, α-Fe₂O₃) and metallic iron (Fe⁰), which become embedded within a porous carbon matrix. nih.govresearchgate.net The final composition and structure of the catalyst, including the nature of the iron species and the properties of the carbon support, can be precisely controlled by adjusting the pyrolysis temperature and atmosphere. researchgate.net For instance, pyrolysis under a non-oxidizing atmosphere tends to produce Fe₃O₄ and amorphous carbon, while an air atmosphere can lead to the transformation of Fe₃O₄ to α-Fe₂O₃. researchgate.net

These iron-carbon composites have demonstrated significant catalytic activity in various applications, most notably in advanced oxidation processes (AOPs) for water treatment. nih.govrsc.org For example, Fe/C catalysts prepared from ferric citrate have been shown to efficiently activate peroxymonosulfate (B1194676) (PMS) to degrade persistent organic pollutants like sulfadiazine (B1682646). nih.govrsc.org The catalyst prepared at 900°C (Fe/C-900) achieved a 98.7% degradation of sulfadiazine within 60 minutes. rsc.org The encapsulated iron nanoparticles are stabilized by the carbon matrix, which prevents aggregation and enhances catalytic activity. mdpi.comnih.gov

The table below shows the effect of pyrolysis temperature on the catalytic efficiency of Fe/C composites derived from ferric citrate for the degradation of sulfadiazine.

| Catalyst | Pyrolysis Temperature (°C) | Sulfadiazine Degradation Rate (%) | Citation |

|---|---|---|---|

| Fe/C-700 | 700 | 65.5 | nih.gov |

| Fe/C-800 | 800 | 73.7 | nih.gov |

| Fe/C-900 | 900 | 98.6 | nih.gov |

| Fe/C-1000 | 1000 | 96.8 | nih.gov |

Homogeneous Catalysis in Solution-Phase Reactions

In a homogeneous system, the catalyst exists in the same phase as the reactants, typically in a solution. youtube.com this compound, being highly water-soluble, can act as a homogeneous catalyst in certain aqueous-phase reactions. wikipedia.org Its catalytic activity in solution is primarily linked to the redox cycling of the iron ion between its Fe(III) and Fe(II) states, which is fundamental to Fenton and Fenton-like chemistry. researchgate.netnih.gov

In these reactions, this compound facilitates the generation of reactive oxygen species (ROS), such as hydroxyl radicals (·OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.gov The process can be initiated by light (photo-Fenton) or occur in the dark. The citrate ligand itself plays a role in stabilizing the iron in solution and influencing its redox potential.

The general mechanism involves the reduction of Fe(III) to Fe(II), which then reacts with an oxidant like hydrogen peroxide to produce ·OH. The Fe(III) is regenerated in the process, allowing the catalytic cycle to continue. nih.gov While effective, a drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction medium for reuse, which can lead to secondary pollution from iron sludge. mdpi.com This contrasts with heterogeneous systems where the catalyst can be easily recovered. mdpi.com Homogeneous catalysis with iron complexes is also a key area of research in mimicking nitrogenase enzymes for ammonia (B1221849) synthesis, although this typically involves more complex coordination compounds than simple citrate. nih.gov

Active Site Characterization and Reaction Pathways

In catalysts derived from this compound, the active sites are specific iron-containing species formed during pyrolysis and integrated into the carbon support. Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are used to identify these sites. nih.gov The active species can include metallic iron (Fe⁰), iron carbides (e.g., Fe₃C), and various iron oxides (e.g., Fe₃O₄, Fe₂O₃). nih.govresearchgate.net In nitrogen-doped carbon materials, Fe-Nₓ moieties (where iron is coordinated to nitrogen atoms within the carbon lattice) are often identified as highly active sites, particularly for the oxygen reduction reaction (ORR) and other redox processes. nih.govresearchgate.net

The reaction pathway depends on the specific catalytic application. For the degradation of pollutants via advanced oxidation processes (AOPs), the mechanism involves both radical and non-radical pathways. nih.gov In the peroxymonosulfate (PMS) activation system using an Fe/C catalyst, the dominant reactive species were identified as singlet oxygen (¹O₂), sulfate (B86663) radicals (SO₄⁻·), and superoxide radicals (O₂⁻·). nih.govrsc.org The iron sites on the catalyst surface facilitate the decomposition of PMS into these highly reactive species, which then attack and break down the target pollutant molecules. nih.gov

For ammonia synthesis, the active sites on iron catalysts are where the dissociation of dinitrogen (N₂), the rate-limiting step, occurs. rsc.orgnih.gov While traditionally studied on pure iron surfaces like Fe(111), catalysts derived from precursors like this compound can present unique surface structures. rsc.org The reaction pathway involves the sequential hydrogenation of nitrogen atoms adsorbed on the iron surface. Kinetic Monte Carlo (kMC) simulations and Density Functional Theory (DFT) are used to model these complex surface reactions and determine the turnover frequencies (TOFs). nih.gov The presence of promoters (like potassium) and the specific morphology of the iron particles (e.g., smaller crystallites) can significantly enhance the catalytic activity by creating more active sites. researchgate.net

Catalyst Stability and Regeneration Studies

The stability and reusability of a catalyst are critical for its practical and economic viability. For heterogeneous catalysts derived from this compound, stability is a key advantage over their homogeneous counterparts. mdpi.com The carbon matrix plays a crucial role by encapsulating the iron nanoparticles, which prevents them from leaching into the solution and from aggregating into larger, less active particles. mdpi.comnih.gov

Studies on Fe/C catalysts used for pollutant degradation have demonstrated good stability and recycling performance. nih.gov For example, the Fe/C-900 catalyst showed consistent efficiency over multiple cycles with low levels of iron ion leaching (0.350 mg L⁻¹ after one cycle), indicating strong anchoring of the active iron species within the carbon support. nih.govrsc.org This high stability is attributed to the protective graphitic carbon layers that form around the iron particles during high-temperature pyrolysis. nih.gov

However, catalyst deactivation can still occur over extended use. Potential mechanisms for deactivation include the poisoning of active sites by reaction intermediates or byproducts, and the gradual physical degradation of the catalyst structure.

Regeneration studies aim to restore the activity of a deactivated catalyst. Common regeneration methods include:

Thermal Treatment: Heating the catalyst in a controlled atmosphere to burn off adsorbed poisons.

Chemical Washing: Using acid or solvent washes to remove surface contaminants.

The ability to be effectively regenerated enhances the catalyst's lifespan and reduces operational costs. The robust nature of iron-carbon composites often allows for multiple cycles of use and regeneration, making them a sustainable choice for industrial applications. mdpi.com

Analytical Methods and Characterization Techniques in Ferric Ammonium Citrate Research

Quantitative Analytical Methodologies

Quantitative analysis of ferric ammonium (B1175870) citrate (B86180) focuses on accurately determining its concentration in various matrices. This is essential for quality control in its production and for its application in research and industrial settings.

Spectrophotometry is a widely employed technique for the quantitative analysis of iron in ferric ammonium citrate. These methods are typically based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is measured at a specific wavelength.

One common approach involves the use of 1,10-phenanthroline (B135089). In this method, ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺), which then reacts with 1,10-phenanthroline to form a stable, orange-red complex. s4science.at The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically, typically around 510 nm. s4science.atgoogle.com To ensure the complete reduction of Fe³⁺ to Fe²⁺, a reducing agent such as ascorbic acid or thioglycolic acid is added. s4science.atgoogle.com The method's applicability relies on creating a calibration curve from standard solutions of known iron concentrations to determine the concentration in an unknown sample. scribd.comscribd.com

Another classic method utilizes thiocyanate, which forms a red-colored complex with iron(III) ions. nih.gov The stability and absorbance of the iron(III)-thiocyanate complexes are dependent on factors such as the nature of the anion present. nih.gov

Desferrioxamine (DFO), a hexadentate ligand, has also been explored as a complexing agent for the spectrophotometric determination of total iron. nih.gov DFO forms stable complexes with both Fe²⁺ and Fe³⁺, and the resulting complex exhibits a maximum absorbance at 432 nm. nih.gov This method has demonstrated good precision, with repeatability better than 0.8% and intermediate precision of 2.0%. nih.gov

| Method | Chromogenic Agent | Wavelength (λmax) | Key Features |

|---|---|---|---|

| Phenanthroline Method | 1,10-Phenanthroline | ~510 nm | Requires reduction of Fe³⁺ to Fe²⁺. s4science.at |

| Thiocyanate Method | Thiocyanate | - | Forms a red complex with Fe³⁺. nih.gov |

| Desferrioxamine (DFO) Method | Desferrioxamine | 432 nm | Forms complexes with both Fe²⁺ and Fe³⁺. nih.gov |

The accuracy of quantitative analysis heavily relies on the proper preparation of samples and the use of certified standard reference materials. For the analysis of this compound in specific matrices, such as food products, an extraction step may be necessary. For instance, a method for detecting this compound in salt involves dissolving the sample in water with the aid of hydrochloric acid. google.com

Standard solutions are fundamental for calibrating analytical instruments. These are typically prepared from high-purity iron sources, such as ferrous ammonium sulfate (B86663) or commercial ICP standard solutions of Fe³⁺. scribd.comnih.gov For instance, a standard iron solution can be prepared by dissolving a precisely weighed amount of ferrous ammonium sulfate in water, followed by the addition of sulfuric acid to ensure stability. scribd.com Similarly, commercial standard solutions, often containing 1000 mg/L of Fe³⁺ from sources like Fe(NO₃)₃, are used to create a series of dilutions for generating a calibration plot. nih.gov

The United States Pharmacopeia (USP) and the Food Chemicals Codex (FCC) provide specifications for this compound, which serve as a benchmark for its quality and purity. pharmacopeia.cnecfr.gov These compendia outline specific tests and acceptance criteria, ensuring the material is suitable for its intended use.

Methods for Speciation and Purity Assessment

Due to its complex and variable structure, assessing the purity and understanding the different chemical species present in this compound is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the organic components of this compound, primarily the citrate ligand. openaccessjournals.com A reverse-phase HPLC method can be used to analyze this compound using a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.comsielc.com

One established HPLC method for determining this compound in salt involves the use of EDTA as a complexing agent. cabidigitallibrary.org The sample is dissolved and heated with an EDTA solution to fully complex the ferric ions. cabidigitallibrary.org The separation is then achieved using a mobile phase of potassium dihydrogen phosphate (B84403) solution and methanol (B129727) at a pH of 2.6. cabidigitallibrary.org This method has demonstrated an average recovery rate of over 92% and can effectively avoid interference from other iron-containing compounds. cabidigitallibrary.org

The choice of the HPLC column is critical for achieving good separation. A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for the analysis of this compound. sielc.comsielc.com

The iron and nitrogen content are defining characteristics of the two main types of this compound: brown and green.

Iron Content: The brown form typically contains between 16.5% and 22.5% iron, while the green form contains 14.5% to 16.0% iron. fao.org A common method for determining the iron content is through iodometric titration. fao.orgfao.org In this procedure, a weighed sample is dissolved in water and hydrochloric acid. Potassium iodide is then added, which reacts with the ferric ions to liberate iodine. pharmacopeia.cn The liberated iodine is subsequently titrated with a standardized solution of sodium thiosulfate (B1220275), using starch as an indicator. pharmacopeia.cn Each milliliter of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron. fao.orgfao.org Atomic absorption spectroscopy is another instrumental method used for the determination of iron content. fao.org

Nitrogen Content: The ammonia (B1221849) content also differs between the two forms. The brown salt contains approximately 9% ammonia, whereas the green salt has about 7.5% ammonia. nih.gov A test for ammonia involves dissolving the sample in water and adding sodium hydroxide (B78521). Upon heating, the evolution of ammonia gas can be detected, which confirms the presence of ammonium ions. fao.orgfao.org

| Component | Brown this compound | Green this compound | Analytical Method(s) |

|---|---|---|---|

| Iron (Fe) | 16.5% - 22.5% fao.org | 14.5% - 16.0% fao.org | Iodometric Titration, Atomic Absorption Spectroscopy fao.org |

| Ammonia (NH₃) | ~9% nih.gov | ~7.5% nih.gov | Qualitative test with NaOH and heat fao.org |

The speciation of iron-citrate complexes in aqueous solutions is intricate, with the formation of various mononuclear and polynuclear species depending on factors like pH and the iron-to-citrate molar ratio. fao.orgresearchgate.netkcl.ac.uk While HPLC is used for the organic ligand, other techniques are employed to study the different iron-citrate complexes.

Research has utilized a combination of voltammetric and UV-Vis spectrophotometric measurements to characterize iron(III)-citrate complexes. fao.org These studies have identified several spectrally active species, including FeLH, FeL₂H₂³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻, and have determined their stability constants. fao.org Electrospray ionization-mass spectrometry (ESI-MS) has also been instrumental in identifying the various ferric citrate species in solution, revealing the presence of monoiron dicitrate species as well as dinuclear and trinuclear oligomeric complexes. researchgate.netrsc.org At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are predominant. nih.gov In contrast, with an excess of citrate, a coexistence of several monoiron species with different coordination environments is observed. nih.gov

Advanced Characterization for Material Science Applications

In the realm of material science, the precise characterization of this compound is crucial for understanding its properties and potential applications, especially at the nanoscale. Advanced analytical techniques provide detailed insights into the morphology, surface structure, and crystalline nature of this compound.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology of this compound nanoparticles. microscopyinnovations.com This high-resolution imaging technique allows for the direct visualization of nanoparticles, providing critical data on their size, shape, and size distribution. microscopyinnovations.commdpi.com For effective TEM analysis, a sample must be sufficiently thin to allow electrons to pass through it, typically less than 100 nanometers. youtube.com

In a typical TEM analysis of this compound nanoparticles, a dilute suspension of the nanoparticles is prepared, often in a solvent like water, and may be sonicated to ensure an even distribution and prevent aggregation. youtube.com A small droplet of this suspension is then cast onto a TEM grid, which is a small copper grid coated with a thin film of a material like Formvar. microscopyinnovations.comyoutube.com Once the solvent evaporates, the nanoparticles are left adsorbed on the grid's surface, ready for imaging. microscopyinnovations.com

Interactive Table: TEM Analysis Parameters for Nanoparticle Characterization

| Parameter | Description | Typical Value/Range |

| Acceleration Voltage | The voltage used to accelerate electrons, affecting resolution and penetration. | 100-300 kV |

| Magnification | The extent to which the image of the nanoparticle is enlarged. | 10,000x - 500,000x |

| Sample Preparation | Method used to prepare the nanoparticles for imaging. | Drop-casting on a Formvar-coated copper grid |

| Imaging Mode | The specific TEM mode used for visualization. | Bright-field, Dark-field, High-Resolution TEM (HRTEM) |

Atomic Force Microscopy (AFM) for Thin Film Surface Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. wikipedia.org Unlike electron microscopes, AFM provides a three-dimensional profile of the surface. wikipedia.org It is particularly useful for characterizing thin films of materials like this compound, providing data on surface roughness, texture, and other nanoscale features. oxinst.com

The fundamental principle of AFM involves scanning a sharp tip, with a radius of curvature on the order of nanometers, over the sample surface. wikipedia.org The forces between the tip and the sample cause the cantilever, to which the tip is attached, to deflect. wikipedia.org This deflection is monitored by a laser beam reflected from the back of the cantilever onto a position-sensitive photodetector. azom.com By maintaining a constant tip-sample force or a constant cantilever oscillation amplitude, a topographical map of the surface is generated. wikipedia.orgazom.com

For this compound thin films, AFM can reveal crucial information about the film's quality and uniformity. It can quantify surface roughness with sub-nanometer resolution and identify the presence of any grains, domains, or defects on the surface. oxinst.comnih.gov This technique is instrumental in optimizing the deposition processes of thin films to achieve desired surface properties for various applications. oxinst.com

Interactive Table: AFM Measurement Capabilities for Thin Films

| Measured Property | Description | Significance for this compound Films |

| Surface Topography | A 3D representation of the film's surface features. | Assesses film uniformity and identifies defects. |

| Surface Roughness | Quantifies the vertical deviations of the surface from its ideal form. | Influences optical, electrical, and mechanical properties. |

| Grain Size and Shape | Characterizes the individual crystalline domains within the film. | Impacts material properties like conductivity and magnetism. |

| Adhesion and Friction | Measures the forces between the AFM tip and the film surface. | Provides insight into the film's tribological behavior. nih.gov |

X-ray Powder Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Powder Diffraction (XRD) is a powerful and non-destructive analytical technique used to determine the crystallographic structure of a material. youtube.com For this compound, XRD is essential for identifying its crystalline phases, determining the degree of crystallinity, and calculating lattice parameters. researchgate.netyoutube.com The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a material, producing a unique diffraction pattern. youtube.com

In an XRD experiment, a powdered sample of this compound is irradiated with monochromatic X-rays at various angles. The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ). unical.it The resulting diffractogram is a plot of intensity versus 2θ, which serves as a fingerprint for the crystalline material. unical.it

By comparing the experimental diffraction pattern of this compound with standard diffraction patterns from databases, the specific crystalline phase or phases present in the sample can be identified. youtube.com For instance, XRD analysis of citrate-functionalized ferrite (B1171679) nanoparticles has been used to confirm the expected cubic spinel structure. researchgate.net Furthermore, the width of the diffraction peaks can provide information about the crystallite size and the presence of lattice strain. Amorphous materials, lacking long-range atomic order, will not produce sharp diffraction peaks, but rather a broad halo, allowing for the quantification of the crystalline-to-amorphous ratio in a sample. youtube.com

Interactive Table: Information Derived from XRD Analysis of this compound

| XRD Data | Derived Information | Relevance to this compound |

| Peak Positions (2θ) | Interplanar spacing (d-spacing) | Identification of crystalline phases and determination of unit cell parameters. youtube.com |

| Peak Intensities | Relative abundance of crystallographic planes | Quantitative phase analysis and determination of preferred orientation. youtube.com |

| Peak Broadening | Crystallite size and microstrain | Provides insight into the nanoscale structure and defects within the material. |

| Background Signal | Presence of amorphous content | Quantifies the degree of crystallinity in the sample. |

Applications in Materials Science and Engineering

Precursor in Iron Oxide Nanomaterial Synthesis

Ferric ammonium (B1175870) citrate (B86180) is a widely utilized precursor for the synthesis of various iron oxide nanomaterials. The citrate ion acts as a capping agent, influencing the size, shape, and colloidal stability of the resulting nanoparticles, which is crucial for their subsequent applications.

Ferric ammonium citrate serves as a key precursor in the fabrication of magnetic iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). researchgate.net These nanoparticles are of significant interest due to their superparamagnetic behavior, biocompatibility, and potential for use in biomedical applications and data storage. nih.govnih.gov A common synthesis route is the co-precipitation method, where ferrous and ferric salts are precipitated in a basic solution. mdpi.comyoutube.com The presence of citrate ions, often from this compound, during this process plays a crucial role in controlling the nanoparticle size and preventing aggregation. mdpi.com For instance, homogenous Fe₃O₄ nanoparticles with a diameter of approximately 4 nm have been synthesized via a hydrothermal reduction method using this compound as the precursor. researchgate.net

Another approach involves the thermal decomposition of this compound in the presence of stabilizing agents. This method allows for the formation of monodisperse IONPs with controlled sizes. The citrate coating on the surface of the nanoparticles not only provides stability in aqueous solutions but can also be functionalized for specific applications. nih.gov

Table 1: Synthesis Methods for Magnetic Iron Oxide Nanoparticles (IONPs) using this compound

| Synthesis Method | Description | Resulting Nanoparticle Characteristics |

| Co-precipitation | Precipitation of Fe²⁺ and Fe³⁺ ions in a basic solution in the presence of citrate. | Control over nanoparticle size, prevention of aggregation. |

| Hydrothermal Reduction | Reduction of this compound at elevated temperature and pressure. | Homogenous Fe₃O₄ nanoparticles (e.g., ~4 nm). researchgate.net |

| Thermal Decomposition | Decomposition of this compound with stabilizing agents. | Monodisperse IONPs with controlled sizes. |

While direct evidence for the use of this compound in synthesizing Fe-Co oxide nanoparticles with tunable crystallinity is not prevalent in the provided search results, the synthesis of FeCo nanoparticles is a well-established process. Typically, this involves the thermal decomposition of organometallic precursors like iron pentacarbonyl (Fe(CO)₅) and dicobalt octacarbonyl (Co₂(CO)₈) in the presence of surfactants. researchgate.net This method allows for control over the size and crystallinity of the resulting nanoparticles by adjusting reaction parameters such as precursor concentration, reaction time, and temperature. researchgate.net The Fe/Co ratio can also be precisely controlled by managing the ratio of the iron and cobalt carbonyl precursors. researchgate.net

This compound plays a role in the development of magnetic-fluorescent hybrid nanoparticles, which combine the magnetic properties of iron oxides with the optical properties of fluorescent materials. nih.gov These hybrid nanoparticles are promising for applications in bimodal imaging (e.g., MRI and fluorescence microscopy) and targeted drug delivery. nih.govnih.gov

One strategy for creating these hybrid systems involves coating iron oxide nanoparticles, synthesized from precursors like this compound, with a silica (B1680970) shell that incorporates a fluorescent dye. nih.gov Another approach is to create hybrid nanoparticles of citrate-coated manganese ferrite (B1171679) and gold nanorods, where the citrate coating facilitates the interaction between the magnetic and plasmonic components. mdpi.com The citrate on the surface of the iron oxide core can also be used to attach fluorescent molecules or quantum dots.

The citrate ion from this compound is instrumental in controlling the size and size distribution of nanocrystals during their synthesis. researchgate.net By acting as a capping agent, citrate ions adsorb to the surface of the growing nanoparticles, preventing their uncontrolled growth and aggregation. mdpi.comresearchgate.net The concentration of citrate relative to the iron precursor can be adjusted to tune the final particle size. researchgate.net For example, increasing the citrate-to-iron ratio has been shown to decrease the average size of magnetite nanoparticles from 10.5 nm to 4.4 nm. researchgate.net This level of control is critical for applications where nanoparticle properties are size-dependent, such as in magnetic storage and biomedical imaging. unt.edu

Table 2: Effect of Citrate Concentration on Magnetite Nanoparticle Size

| Citrate to Iron Molar Ratio | Average Nanoparticle Size |

| 0 | 10.5 nm |

| Increased Ratio | 4.4 nm |

Data adapted from studies on the effect of citrate ions on magnetite nanoparticle formation. researchgate.net

Development of Iron-Based Thin Films and Coatings

This compound is also employed in the fabrication of iron-based thin films and coatings, which have applications in various technological areas.

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective technique for depositing thin films onto various substrates. naturalspublishing.comresearchgate.net this compound can be used as a cationic precursor in the SILAR process to create iron oxide thin films. researchgate.net The process involves the sequential immersion of a substrate into a cationic precursor solution (containing this compound) and an anionic precursor solution, with a rinsing step in between each immersion. researchgate.net This cycle is repeated to build up the film layer by layer, allowing for precise control over the film thickness. naturalspublishing.com Thin films of iron oxides fabricated using this method have been successfully deposited on silicon substrates. researchgate.net The properties of these films can be further modified by post-deposition treatments like annealing. researchgate.net

Post-Deposition Annealing Effects on Film Properties

Post-deposition annealing is a critical step in thin film fabrication that can significantly alter the material's structural and optical properties. In the case of iron oxide thin films, annealing influences grain size, surface morphology, and transparency.

For instance, hematite (B75146) (α-Fe2O3) thin films prepared by spray pyrolysis exhibit changes in their crystalline structure and surface features upon annealing. chalcogen.ro X-ray diffraction (XRD) analyses show that annealing affects the preferred orientation of the crystal planes. chalcogen.ro The grain size of these films has been observed to vary between 40 and 48 nm depending on the duration of the heat treatment. chalcogen.ro

Scanning electron microscopy (SEM) reveals that while as-deposited films have a nanoporous morphology with wheat-shaped grains, annealing at 550°C for different durations alters the grain shape to be more egg-shaped or spherical, with the film becoming more compact. chalcogen.ro The transparency of these films in the visible region averages around 65%, with the direct band gap remaining in the range of 2.11-2.13 eV. chalcogen.ro Fourier-transform infrared spectroscopy (FTIR) confirms the presence of Fe-O bonds in all samples. chalcogen.ro

Similarly, post-deposition annealing of other transparent conductive thin films, such as indium-hydroxide-doped (In2O3:H) films, demonstrates a significant impact on their optoelectronic properties. nih.govnih.gov Annealing can lead to increased crystallinity and a change in the preferred crystal orientation. nih.gov For In2O3:H films, annealing can increase carrier mobility to as high as 90 cm²/(V·s) and significantly improve mid-infrared band transmittance, with values increasing from about 60% to over 80% after annealing in air. nih.govnih.gov

The following table summarizes the effect of post-deposition annealing on the properties of hematite thin films:

| Annealing Time (hours) | Grain Shape | Grain Size (nm) | Morphology |

| 0 (As-deposited) | Wheat-shaped | 76.92 | Nanoporous |

| 1 | Egg-shaped | 100 | Nanoporous |

| 2 | Spherical | 142.85 | Nanoporous |

| 3 | Mixed | 111.11 | Mixture of as-deposited and annealed |

Catalyst Preparation and Design

This compound is a versatile precursor in the synthesis of various iron-based catalysts due to its ability to influence the final properties of the catalyst, such as particle size, distribution, and catalytic performance.

Synthesis of Carbon-Supported Iron Catalysts

Carbon-supported iron catalysts are of significant interest for various industrial processes, including the Fischer-Tropsch synthesis, which converts syngas into valuable hydrocarbons. ntnu.nouu.nl The choice of precursor and support material plays a crucial role in the catalyst's activity and selectivity. uu.nl

This compound is often used in the incipient wetness impregnation method to prepare carbon-supported iron catalysts. ntnu.no This technique involves impregnating a carbon support with a solution containing this compound and other promoters like sodium and sulfur. ntnu.no The use of this compound as the iron precursor can lead to a homogeneous distribution of iron nanoparticles on the support, which is crucial for catalytic activity. uu.nl For example, catalysts prepared with this compound have shown higher catalytic activity and lower rates of carbon deposition compared to those prepared with iron nitrate (B79036). researchgate.net This improved performance is attributed to a more uniform distribution of iron particles. researchgate.net

Preparation of Hydrophobic Iron-Based Catalysts for Specific Reactions

The synthesis of hydrophobic iron oxide nanoparticles can be achieved through methods like one-pot thermal decomposition. nih.gov While this specific study does not use this compound directly, it highlights the general principles of creating hydrophobic nanoparticles by using oleic acid to form a precursor complex that is then thermally decomposed. nih.gov A subsequent ligand exchange process can render these hydrophobic nanoparticles hydrophilic. nih.gov

Influence of Precursor Choice on Catalyst Performance

The choice of iron precursor significantly impacts the performance of the resulting catalyst. researchgate.net Studies comparing catalysts prepared from this compound and iron nitrate for the Fischer-Tropsch to Olefins (FTO) process have shown that this compound-derived catalysts exhibit higher activity and lower carbon deposition rates. researchgate.net

The use of this compound leads to a more uniform distribution of iron nanoparticles on the support material, which is believed to be the reason for the enhanced catalytic performance. uu.nlresearchgate.net In contrast, catalysts prepared from iron nitrate can lead to extensive clustering of iron nanoparticles, resulting in lower activity and higher selectivity towards methane. uu.nl

The following table presents a comparison of catalyst performance based on the iron precursor used in Fischer-Tropsch synthesis:

| Iron Precursor | Catalytic Activity | Carbon Lay-down Rate | Iron Particle Distribution |

| This compound | Higher | 4-6 times lower | More uniform |

| Iron Nitrate | Lower | Higher | Less uniform, more aggregation |

Nitrogen Doping and Electronic Properties in Catalysis

Nitrogen doping of carbon-based materials is a strategy to enhance their catalytic properties. This compound can be a source of both iron and nitrogen for creating Fe-N-C (iron and nitrogen co-doped carbon) electrocatalysts. researchgate.netresearchgate.net These materials are promising alternatives to platinum-based catalysts for the oxygen reduction reaction (ORR) in fuel cells. researchgate.net The direct carbonization of this compound in an inert atmosphere can produce nitrogen-self-doped mesoporous carbons with high surface areas. researchgate.net

The presence of nitrogen in the carbon matrix can create active sites, such as Fe-Nx moieties, which are crucial for the catalytic activity. researchgate.netnih.gov The morphology of the resulting catalyst, which can be influenced by the synthesis method, also plays a role in exposing these active sites. researchgate.net

Surface Chemistry and Interfacial Phenomena in Materials Synthesis

The surface chemistry of this compound plays a significant role in the synthesis of materials. In the hydrothermal synthesis of maghemite (γ-Fe2O3) nanoparticles, the local structure of the this compound precursor in solution is similar to a crystalline coordination polymer where iron octahedra are linked by citrate. researchgate.net As the hydrothermal treatment begins, clusters of edge-sharing iron octahedra form. researchgate.net

The use of this compound in the successive-ionic-layer-adsorption-and-reaction (SILAR) method for fabricating iron oxide thin films demonstrates its role in controlling the surface structure and magnetic properties of the films. researchgate.net The citrate ion can also facilitate the formation of specific catalyst structures, such as large-diameter carbon nanotubes with Fe-N sites, by influencing the agglomeration of iron and participating in ligand exchange. researchgate.net

Role in Surface Functionalization of Materials

The functionalization of material surfaces is critical for altering their physical, chemical, and biological properties. This compound plays a significant role in this area, especially in the context of nanoparticles. The citrate ions present in the compound can adsorb onto the surface of nanoparticles, providing a functional coating that imparts stability and prevents agglomeration.

Citric acid, a key component of this compound, is widely used as a stabilizing agent in the synthesis of iron oxide nanoparticles (IONPs). researchgate.net The citrate molecules can cap the nanoparticles, modifying the crystallite size during nucleation and growth. researchgate.net This surface functionalization is crucial for biomedical applications where biocompatibility and colloidal stability are necessary. nih.govresearchgate.net The carboxylic acid groups of the citrate can bind to the nanoparticle surface through chemisorption, leaving other carboxyl groups exposed to the surrounding medium. nih.govresearchgate.net This creates a negative surface charge, which induces electrostatic repulsion between particles, preventing them from clumping together and ensuring their dispersion in a solvent. researchgate.net

The effectiveness of this functionalization can be influenced by various parameters, as detailed in research on coating magnetic nanoparticles with silica. The functionalization procedure, including the concentration and pH, affects the degree of surface coverage by citrate molecules and their coordination on the surface. researchgate.net This, in turn, influences the morphology and size of the final core-shell particles. researchgate.net

Table 1: Influence of Citric Acid Functionalization on Nanoparticle Properties

| Parameter | Effect on Nanoparticle | Research Finding |

|---|---|---|

| Citric Acid Addition Stage | Can alter the core size of the nanoparticle. | The timing of citric acid introduction during synthesis affects the nucleation and growth of the nanoparticle core. researchgate.net |

| Coating Temperature | Affects the adsorption of citric acid on the nanoparticle surface. | Temperature influences the efficiency of citrate coating, which subsequently alters the nanoparticle's hydrodynamic size. researchgate.net |

| pH and Concentration | Determines the degree of surface coverage and surface coordination. | The pH of the solution affects how citrate carboxyl groups bind to the oxide surface, influencing the final morphology of coated particles. researchgate.net |

| Post-Synthesis Treatment | Can improve particle dispersion and surface coverage. | Electrohydraulic discharge treatment of magnetite nanoparticles before citric acid coating resulted in higher surface coverage and better dispersion. nih.gov |

Interactions with Substrate Surfaces During Deposition

This compound is also utilized as a precursor for the deposition of thin films and nanoparticles onto various substrates. Its high solubility in water and ability to decompose into iron oxides upon heating make it suitable for several deposition techniques. researchgate.netwikipedia.org

One such technique is the Successive-Ionic-Layer-Adsorption-and-Reaction (SILAR) method. In this process, this compound has been successfully used as a precursor to fabricate iron oxide thin films on silicon (111) substrates. researchgate.net The process involves the sequential immersion of the substrate into a solution containing the precursor and a reaction solution, allowing for layer-by-layer growth of the film. Subsequent annealing of these films can alter the micro-scale surface structures and magnetic properties. researchgate.net

Another notable application demonstrating substrate interaction is the cyanotype, or blueprinting, photographic process. patsnap.com In this historical technique, a substrate, typically paper, is coated with a solution of this compound and potassium ferricyanide (B76249). patsnap.comyoutube.com Upon exposure to ultraviolet (UV) light, the citrate group facilitates the photoreduction of the ferric (Fe³⁺) ions in the compound to ferrous (Fe²⁺) ions where the light hits the substrate. youtube.com These newly formed ferrous ions then react with the potassium ferricyanide on the substrate surface to form insoluble Prussian blue, creating a stable, blue-colored image. patsnap.comyoutube.com The unreacted this compound in the unexposed areas remains water-soluble and is simply washed away, leaving the deposited image. youtube.com This process highlights a direct chemical transformation and deposition on a substrate surface, mediated by the properties of this compound.

Furthermore, this compound serves as a precursor in hydrothermal synthesis methods to produce iron oxide nanoparticles. researchgate.net For instance, homogeneous Fe₃O₄ nanoparticles approximately 4 nm in diameter have been synthesized using this method, showcasing the compound's role in creating nanostructures that can subsequently be deposited or used to modify substrates. researchgate.net

Table 2: Deposition Methods Using this compound

| Deposition Method | Substrate | Precursor | Resulting Material/Feature | Key Interaction |

|---|---|---|---|---|

| SILAR | Silicon (111) | This compound | Iron Oxide Thin Films | Adsorption and reaction of ionic layers on the substrate surface. researchgate.net |

| Cyanotype (Photoreduction) | Paper | This compound, Potassium Ferricyanide | Prussian Blue Image | Photoreduction of Fe³⁺ to Fe²⁺ on the substrate, followed by reaction and precipitation. patsnap.comyoutube.com |

| Hydrothermal Synthesis | (In solution for later deposition) | this compound | Fe₃O₄ Nanoparticles | Chemical reduction at low temperatures to form isolated nanoparticles. researchgate.net |

Applications in Environmental Science and Chemical Remediation

Role in Water Treatment Processes

In water treatment, iron-based salts are widely used as coagulants to remove impurities. nih.gov While ferric chloride and ferric sulfate (B86663) are more common, the principles of coagulation using iron (III) ions are applicable to ferric ammonium (B1175870) citrate (B86180). nih.govoregon.gov When dissolved in water, ferric ammonium citrate dissociates, releasing ferric ions (Fe³⁺) that are central to the coagulation process. patsnap.com

The primary role of this compound in water treatment is to act as a coagulant. Coagulation is a chemical process that destabilizes suspended particles in water, allowing them to aggregate. oregon.govetch2o.com The mechanism involves several key steps:

Charge Neutralization : Many suspended particles in raw water possess a negative surface charge, which causes them to repel each other and remain in suspension. The trivalent ferric ions (Fe³⁺) released from this compound neutralize these negative charges, destabilizing the particles. youtube.com

Hydrolysis and Formation of Precipitates : The ferric ions react with the water's alkalinity to hydrolyze and form insoluble ferric hydroxide (B78521) [Fe(OH)₃] precipitates. suezwaterhandbook.com These precipitates are gelatinous and can entrap the destabilized particles.

Flocculation : Following coagulation, a process of gentle mixing called flocculation encourages the small, destabilized particles and ferric hydroxide precipitates to collide and clump together, forming larger, heavier aggregates known as "flocs." youtube.com These larger flocs are then more easily removed in subsequent treatment stages. etch2o.com The citrate component can influence the hydrolysis process and the nature of the iron species formed. cambridge.org

The formation of flocs through coagulation and flocculation is the critical step for removing total suspended solids (TSS) from water. genesiswatertech.com The larger and denser flocs formed with iron-based coagulants settle out of the water more readily through sedimentation or are more effectively removed by filtration. etch2o.comyoutube.com The effectiveness of this compound in removing suspended solids is influenced by factors such as the pH of the water, the coagulant dosage, and the water temperature. youtube.com Iron-based coagulants are often favored for their ability to form large, dense flocs and their effectiveness over a relatively wide pH range. nih.gov

The table below summarizes the effectiveness of iron-based coagulants in removing various pollutants from water, which is indicative of the potential performance of this compound.

| Pollutant | Removal Efficiency | Coagulant Type | pH | Reference |

| Suspended Solids (SS) | 97% | Iron Chloride | 6 | researchgate.net |

| Color | 95% | Iron Chloride | 6 | researchgate.net |

| Chemical Oxygen Demand (COD) | 66% | Iron Chloride | 6 | researchgate.net |

| UV₂₅₄ (Organic Matter) | 96.3% | Modified Iron-based | 6.5-9.5 | nih.gov |

This table illustrates the general efficacy of iron-based coagulants. Specific performance of this compound may vary.

Environmental Transformations and Speciation Dynamics in Contaminated Media

When introduced into the environment, either intentionally for remediation or unintentionally, this compound undergoes a series of transformations that dictate the fate and transport of the iron and citrate components. elsevier.comnih.gov The behavior of these components is influenced by the complex and heterogeneous nature of subsurface environments. ny.govitrcweb.org

The movement and ultimate fate of this compound in soil and groundwater are governed by several interconnected processes. itrcweb.org Being highly soluble in water, it can be readily transported with groundwater flow. fao.org However, its components can interact with the solid matrix of the subsurface, which includes minerals and organic matter. itrcweb.org

Upon entering an aqueous environment, the ferric iron in this compound is subject to hydrolysis, a reaction with water that leads to the formation of various iron(III) oxyhydroxide minerals. acs.org The presence of citrate significantly influences the kinetics of this process and the types of minerals formed. cambridge.org

Research has shown that citrate can retard the oxidation of iron(II) and the subsequent hydrolysis of iron(III). cambridge.org The complexation between iron and citrate can affect the structural arrangement of iron and oxygen atoms during mineral formation. For instance, at certain citrate-to-iron ratios, the formation of lepidocrocite (γ-FeOOH) is favored over goethite (α-FeOOH). cambridge.org At higher citrate concentrations, the crystallization of iron oxides can be inhibited, leading to the formation of non-crystalline or poorly crystalline iron phases. cambridge.org This hydrolytic polymerization is a key process in the environmental transformation of iron from ferric citrate complexes. acs.org

The table below details the effect of the citrate/Fe(II) molar ratio on the formation of iron oxyhydroxides at pH 6.0.

| Citrate/Fe(II) Molar Ratio | Primary Iron Oxyhydroxide Product(s) | Effect on Crystallization | Reference |

| 0 | Goethite (α-FeOOH) and poorly crystalline Lepidocrocite (γ-FeOOH) | - | cambridge.org |

| 0.0005 - 0.005 | Lepidocrocite (γ-FeOOH) | Promotes lepidocrocite formation | cambridge.org |

| 0.01 | Non-crystalline Fe oxides | Perturbs crystallization | cambridge.org |

| 0.1 | No precipitate observed | Inhibits precipitation | cambridge.org |

This data is based on the oxidation of Fe(II) in the presence of citrate, which informs the potential transformation pathways for the iron component of this compound.